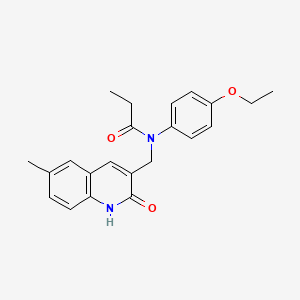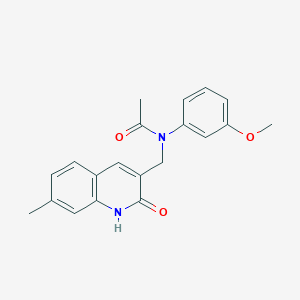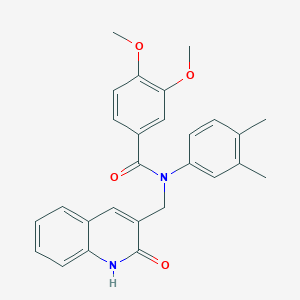
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide involves the inhibition of certain enzymes and proteins that are involved in the progression of cancer and inflammation. This compound has also been shown to modulate certain neurotransmitter receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide exhibits potent anti-cancer and anti-inflammatory effects in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has a low toxicity profile and does not exhibit any significant adverse effects.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide in lab experiments is its high potency and specificity towards certain enzymes and proteins. However, one of the limitations of using this compound is its relatively high cost and limited availability.
未来方向
There are several future directions for the research and development of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide. Some of these include:
1. Further studies to elucidate the exact mechanism of action of this compound in various disease models.
2. Development of more cost-effective and scalable synthesis methods for this compound.
3. Exploration of the potential use of this compound as a fluorescent probe for imaging applications.
4. Studies to investigate the potential use of this compound in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders.
5. Investigation of the potential use of this compound in other areas of scientific research, such as materials science and catalysis.
Conclusion:
In conclusion, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide is a promising compound that has shown potential applications in various fields of scientific research. Its high potency and specificity towards certain enzymes and proteins make it a valuable tool for lab experiments. Further research and development of this compound may lead to the discovery of new treatments for cancer, inflammation, and neurological disorders.
合成方法
The synthesis method of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with ethyl chloroformate to form 2-chlorobenzoyl isocyanate. The final step involves the reaction of 2-chlorobenzoyl isocyanate with 3-isopropoxypropylamine and 4-(2-hydroxyethyl) piperazine to form the desired compound.
科学研究应用
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.
属性
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-propan-2-yloxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c1-13(2)24-12-6-11-20-16(23)9-5-10-17-21-18(22-25-17)14-7-3-4-8-15(14)19/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOSZFCTZRKWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

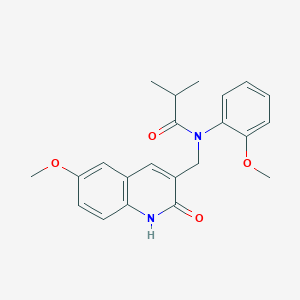
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705212.png)
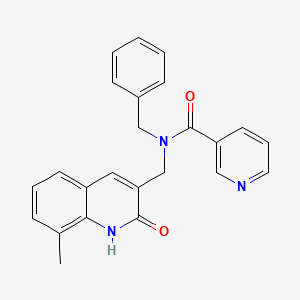
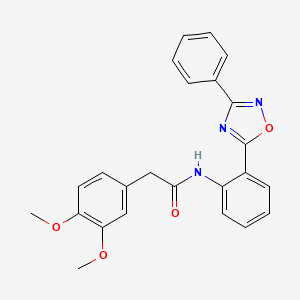
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B7705244.png)

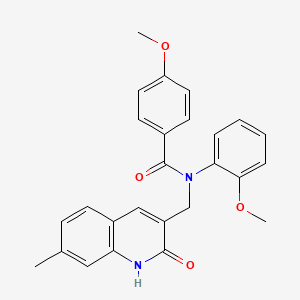

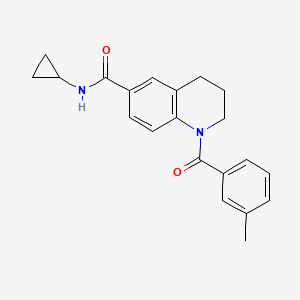

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)
